Cyclohexanamine, N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)-
CAS No.: 70375-49-4
Cat. No.: VC16337784
Molecular Formula: C20H21N3S
Molecular Weight: 335.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70375-49-4 |
|---|---|
| Molecular Formula | C20H21N3S |
| Molecular Weight | 335.5 g/mol |
| IUPAC Name | N-cyclohexyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine |
| Standard InChI | InChI=1S/C20H21N3S/c1-4-10-16(11-5-1)19-22-20(21-17-12-6-2-7-13-17)24-23(19)18-14-8-3-9-15-18/h1,3-5,8-11,14-15,17H,2,6-7,12-13H2 |
| Standard InChI Key | VXLXXFRDIHCYQV-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)N=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Cyclohexanamine, N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)- is systematically named N-cyclohexyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine. Its IUPAC name reflects the substitution pattern: a thiadiazole ring (positions 1,2,4) with phenyl groups at C2 and C3 and a cyclohexylimine group at C5. The compound’s canonical SMILES representation is C1CCC(CC1)N=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4, illustrating the connectivity of the cyclohexane, thiadiazole, and phenyl moieties.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 70375-49-4 |
| Molecular Formula | |
| Molecular Weight | 335.5 g/mol |
| IUPAC Name | N-cyclohexyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine |
| XLogP3-AA | 5.7 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Chemical Reactivity
Synthetic Pathways
Although explicit literature on the synthesis of this compound is scarce, analogous 1,2,4-thiadiazoles are typically prepared via condensation reactions or intramolecular oxidative cyclization. A plausible route involves:
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Formation of the thiadiazole core: Reacting thiourea derivatives with nitriles or amidines under oxidative conditions .
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Substitution at C5: Introducing the cyclohexylimine group via nucleophilic substitution or condensation with cyclohexylamine.
Recent advances in hypervalent iodine(III)-mediated chemistry suggest alternative methods. For example, phenyliodine(III) bis(trifluoroacetate) (PIFA) can facilitate intramolecular S–N bond formation in imidoyl thioureas, a strategy applicable to constructing the thiadiazole ring . This metal-free approach offers advantages such as short reaction times (<1 hour) and room-temperature conditions .
Table 2: Comparative Synthesis Strategies for 1,2,4-Thiadiazoles
Research Gaps and Future Directions
Unexplored Pharmacological Targets
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Anticancer activity: Screening against kinase targets (e.g., EGFR, VEGFR) is warranted, given the efficacy of thiadiazoles in disrupting signal transduction .
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Antiviral potential: Thiadiazoles inhibit viral proteases (e.g., HIV-1 RT), suggesting utility in emerging infectious diseases .
Synthetic Optimization
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Green chemistry approaches: Replace traditional solvents (DMF, THF) with ionic liquids or water under micellar catalysis.
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Asymmetric synthesis: Introduce chiral centers at the cyclohexyl group for enantioselective bioactivity.
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